molecular formula C3H7I B108268 1-Iodopropane-d7 CAS No. 59012-23-6

1-Iodopropane-d7

Cat. No.: B108268
CAS No.: 59012-23-6
M. Wt: 177.03 g/mol
InChI Key: PVWOIHVRPOBWPI-NCKGIQLSSA-N
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Description

1-Iodopropane-d7 is a deuterated organic compound with the molecular formula C3H5D7I. This compound is characterized by the presence of seven deuterium atoms, which are isotopes of hydrogen, and an iodine atom attached to a propane backbone. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodopropane-d7 can be synthesized through various methods. One common approach involves the deuteration of 3-iodopropane using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration. Another method involves the use of deuterated reagents, such as deuterated lithium aluminum hydride (LiAlD4), to replace hydrogen atoms with deuterium atoms in the precursor molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes using specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

1-Iodopropane-d7 undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups, through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form deuterated propane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated propanol or propanoic acid, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are employed under anhydrous conditions to prevent side reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

    Substitution: Deuterated alcohols, amines, or alkanes.

    Reduction: Deuterated propane.

    Oxidation: Deuterated propanol or propanoic acid.

Scientific Research Applications

1-Iodopropane-d7 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties and reduced metabolic degradation.

    Industry: Applied in the production of deuterated solvents and reagents for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 1-Iodopropane-d7 depends on its specific application. In chemical reactions, the presence of deuterium atoms can alter reaction kinetics by reducing the rate of bond cleavage due to the isotope effect. In biological systems, deuterated compounds can exhibit different metabolic pathways and rates of degradation compared to their non-deuterated counterparts, leading to prolonged activity and stability.

Comparison with Similar Compounds

1-Iodopropane-d7 can be compared with other deuterated compounds, such as:

    1,1,1,2,2,3,3-Heptafluoro-3-iodopropane: Similar in structure but contains fluorine atoms instead of deuterium, leading to different chemical and physical properties.

    1,1,1,2,2,3,3-Heptadeuterio-3-chloropropane: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.

    1,1,1,2,2,3,3-Heptadeuterio-3-bromopropane:

The uniqueness of this compound lies in its specific combination of deuterium and iodine, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptadeuterio-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480512
Record name iodopropane-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59012-23-6
Record name iodopropane-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodopropane-d7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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